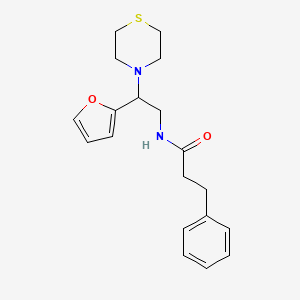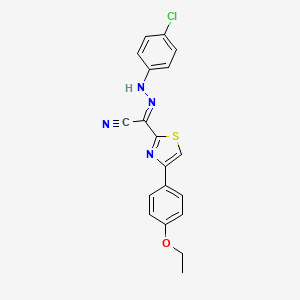![molecular formula C15H14N2OS B2414659 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone CAS No. 2034608-41-6](/img/structure/B2414659.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone, also known as THIQ, is a chemical compound that has been studied for its potential use in scientific research. THIQ is a synthetic compound that is structurally similar to natural opioids, such as morphine and heroin. However, THIQ has a unique chemical structure that may make it more effective and safer for use in laboratory experiments.
Scientific Research Applications
Synthesis and Drug Carriers
One significant application of related bicyclic compounds involves their synthesis and potential as drug carriers, particularly within the realm of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). A study by Blau et al. (2008) focused on the synthesis and NMR characterization of new cephalosporin derivatives as carriers for drugs with amino groups. This research highlights the compound's utility in developing prodrugs, enhancing the selectivity and effectiveness of therapeutic agents (Blau et al., 2008).
Building Blocks in Medicinal Chemistry
Bridged bicyclic thiomorpholines, closely related to the queried compound, are crucial in medicinal chemistry for developing new therapeutic agents. Walker and Rogier (2013) prepared novel bicyclic thiomorpholine building blocks, demonstrating their importance in generating compounds with interesting biological profiles. These building blocks have been utilized to create analogs currently in human clinical trials, underscoring their potential in drug discovery and development (Walker & Rogier, 2013).
Antibacterial Spectrum Extension
Compounds with a similar bicyclic structure have been shown to extend the antibacterial spectrum of β-lactams. Research by English et al. (1978) introduced CP-45,899, a β-lactamase inhibitor that, when combined with ampicillin, effectively inhibits resistant bacteria growth. This finding is crucial for developing treatments against resistant bacterial strains, illustrating the compound's role in enhancing existing antibiotics' efficacy (English et al., 1978).
properties
IUPAC Name |
isoquinolin-1-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(17-8-12-7-11(17)9-19-12)14-13-4-2-1-3-10(13)5-6-16-14/h1-6,11-12H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVNFISUWZRSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)
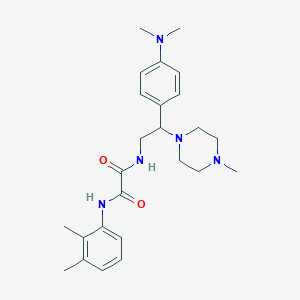
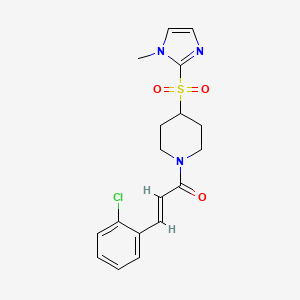
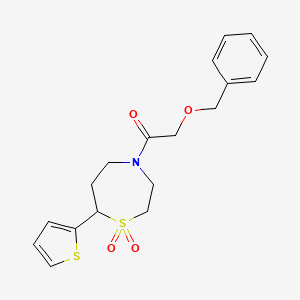


![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)
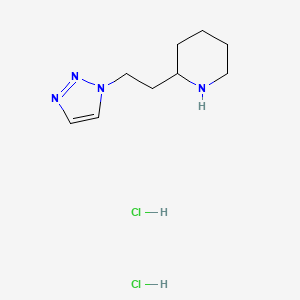
![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)
